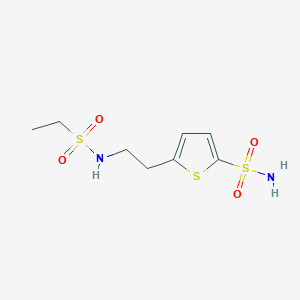

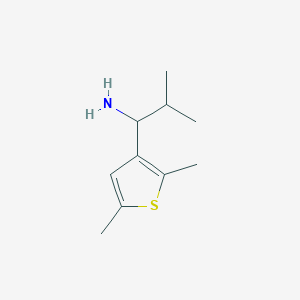

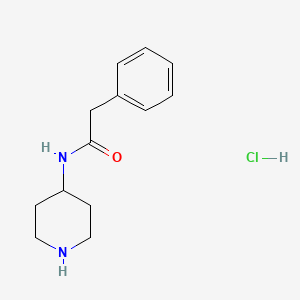

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide

Overview

Description

Molecular Structure Analysis

The InChI code for 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide is 1S/C8H14N2O4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3,(H2,9,13,14) . This code provides a standard way to encode the compound’s molecular structure.It has a storage temperature and shipping temperature that are not specified in the literature .

Scientific Research Applications

Synthesis and Derivative Formation

- A study by Graham and Scholz (1991) explored the metalation of N-tert-butylthiophene-2-sulfonamide, which occurs at the thiophene ring. This process enables selective formation of N,5-dilithiothiophenesulfonamide, instrumental in preparing various 5-substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).

Chemical Synthesis and Bioactivity

- Research by Barnish et al. (1981) delved into the anticonvulsant activities of thiophene-2-sulfonamides, highlighting how different substitutions on the thiophene ring influence these properties. Particularly, sulfones with halo substituents showed high activity, suggesting a potential for therapeutic application (Barnish et al., 1981).

- Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction. These compounds exhibited notable urease inhibition, antibacterial, and hemolytic activities, providing insights into their potential therapeutic applications (Noreen et al., 2017).

Physicochemical Studies

- Saeed et al. (2017) investigated the solubilization of thiophene derivatives, providing essential data on the thermodynamic aspects of their interactions in surfactant media. Such studies are crucial for understanding the behavior of these compounds in various environments (Saeed et al., 2017).

Molecular Interaction and Inhibition Studies

- Alım et al. (2020) focused on the inhibition effects of thiophene-based sulfonamides on carbonic anhydrase enzymes. Their study offers insights into the inhibitory mechanisms, which are vital for the development of new therapeutic agents (Alım et al., 2020).

Sensor Development and Environmental Applications

- Sheikh et al. (2016) developed a Co2+ ions sensor using bis-sulfonamides, showcasing the potential of these compounds in environmental monitoring and health care applications (Sheikh et al., 2016).

Catalysis and Green Chemistry

- Shi et al. (2009) introduced an environmentally friendly method for coupling sulfonamides and alcohols, demonstrating the versatility of thiophene sulfonamides in green chemistry applications (Shi et al., 2009).

Antitumor and Antibacterial Applications

- Mohamadi et al. (1992) explored the antitumor properties of sulofenur thiophene analogs, indicating the potential of these compounds in cancer therapy (Mohamadi et al., 1992).

- Hafez et al. (2017) synthesized thieno[3,2-d]pyrimidine derivatives with promising antitumor and antibacterial properties, underscoring the importance of these compounds in developing new therapeutic agents (Hafez et al., 2017).

properties

IUPAC Name |

5-[2-(ethylsulfonylamino)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULWJLOZZQTASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)

![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)

![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)